(2S,3S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
Description
The compound (2S,3S,5S)-2-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a stereochemically complex tetrahydrofuran derivative featuring two distinct silyl ether protecting groups: tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS). These groups are strategically positioned on propyl chains at the C-2 and C-5 positions of the tetrahydrofuran ring, with a hydroxyl group at C-3. The stereochemistry (2S,3S,5S) is critical for its reactivity and applications in organic synthesis, particularly in nucleoside or carbohydrate chemistry, where silyl groups are employed to protect hydroxyl moieties during multi-step syntheses .
Properties
Molecular Formula |
C32H52O4Si2 |
|---|---|
Molecular Weight |
556.9 g/mol |
IUPAC Name |
(2S,3S,5S)-2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]oxolan-3-ol |
InChI |
InChI=1S/C32H52O4Si2/c1-31(2,3)37(7,8)34-23-16-22-30-29(33)25-26(36-30)17-15-24-35-38(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,26,29-30,33H,15-17,22-25H2,1-8H3/t26-,29-,30-/m0/s1 |
InChI Key |
AEVTUUAMJSEPGM-NSGJQZOKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]1[C@H](C[C@@H](O1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1C(CC(O1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of tetrahydrofurans, which are cyclic ethers known for their diverse biological activities. The presence of tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antitumor Activity
Research indicates that tetrahydrofuran derivatives exhibit antitumor properties. A study on related compounds showed that modifications in the tetrahydrofuran ring can lead to varied biological responses against cancer cell lines. For instance, compounds with specific substituents demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Inhibition of Enzymatic Activity
Tetrahydrofuran derivatives have also been reported to inhibit enzymes involved in metabolic pathways. For example, certain analogs have shown inhibitory effects on lipoxygenase, an enzyme linked to inflammatory processes. This inhibition could suggest potential applications in treating inflammatory diseases .
Neurotoxicity Studies
Conversely, some studies have highlighted the neurotoxic effects of tetrahydrofuran compounds. In vitro studies indicated that exposure to tetrahydrofuran at high concentrations could lead to neuronal cell death and convulsions in animal models . This raises concerns about the safety profile of compounds containing the tetrahydrofuran moiety.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various tetrahydrofuran derivatives on different cancer cell lines. The results indicated that modifications in the substituents significantly impacted cell viability and apoptosis rates, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Enzyme Inhibition : In a biochemical assay, a related compound was tested for its ability to inhibit lipoxygenase activity. The results showed a dose-dependent inhibition, with potential implications for developing anti-inflammatory drugs .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions, including:
- Protection of Hydroxy Groups : Using silyl protecting groups to enhance stability during synthesis.
- Formation of Tetrahydrofuran Ring : Employing cyclization reactions which can be carried out under mild conditions to avoid degradation.
- Final Deprotection : Removing silyl groups under acidic conditions to yield the final product.
Summary Table of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that tetrahydrofuran derivatives exhibit significant antitumor properties. Studies have shown that modifications to the tetrahydrofuran ring can lead to varied biological responses against cancer cell lines. For instance, certain derivatives demonstrate cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential applications in cancer therapy .
Antiviral Properties
Recent investigations have highlighted the antiviral activity of tetrahydrofuran derivatives against RNA viruses, including SARS-CoV-2. In silico screening has indicated that compounds similar to this one can inhibit viral polymerases, which points to their potential therapeutic applications in treating viral infections .
Enzymatic Inhibition
The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For example, certain analogs have shown inhibitory effects on lipoxygenase, an enzyme associated with inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Building Block for Complex Molecules
(2S,3S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL serves as a versatile building block for the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications that can lead to the development of new pharmaceuticals and bioactive compounds .
Intermediate in Pharmaceutical Synthesis
This compound is utilized as an intermediate in the synthesis of several pharmaceutical agents. Its unique structure allows it to participate in reactions leading to the formation of compounds with significant therapeutic effects. For example, it may be involved in synthesizing antiviral drugs and other therapeutic agents targeting various diseases .
Case Studies
- Antitumor Activity Study : A study focused on tetrahydrofuran derivatives demonstrated that specific modifications could enhance cytotoxicity against cancer cell lines. The findings suggest that this compound could be further explored for its potential as an anticancer agent .
- Antiviral Screening : In a recent study assessing antiviral properties, derivatives of tetrahydrofuran were screened for activity against SARS-CoV-2. The results showed promising inhibition of viral replication, indicating potential for therapeutic development against COVID-19.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Comparisons
- Compound A : (2R,5S)-2-(2-methyl-2-vinyl-5-(α-hydroxyisopropyl)tetrahydrofuran-3-ol ()**
- Key Differences :
- Lacks silyl protecting groups; instead, it features a vinyl group and α-hydroxyisopropyl substituent.
Stereochemistry (2R,5S) influences its oxidation behavior. For instance, the cis-(2R,5S) isomer forms a hemiacetal upon oxidation, whereas the trans-(2R,5R) isomer yields aldehydes and carboxylic acids .
- Relevance : Highlights the role of stereochemistry in dictating reaction pathways, a principle applicable to the target compound’s TBS/TBDPS positioning.
Compound B : (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol ()**
- Key Similarities :
- Shares the TBS group as a hydroxyl-protecting agent.
- Synthesized via a borane-ammonia complex reduction, achieving 81% yield under controlled conditions .
- Contrast :
- Linear chain structure vs. the cyclic tetrahydrofuran backbone of the target compound.
- Demonstrates the versatility of TBS in protecting primary vs. secondary alcohols.
Silyl Protecting Group Comparisons
| Property | TBS Group (in Target Compound) | TBDPS Group (in Target Compound) |
|---|---|---|
| Steric Bulk | Moderate (two methyl groups) | High (two phenyl groups) |
| Acid Stability | Less stable to acidic conditions | More stable to acidic hydrolysis |
| Typical Applications | Temporary protection in basic media | Long-term protection in acidic media |
Implications :
- The TBS group’s moderate bulk allows for easier deprotection under mild conditions (e.g., tetrabutylammonium fluoride), while the TBDPS group’s bulkiness enhances steric shielding, delaying undesired side reactions .
Key Properties of Comparable Compounds
Analytical Techniques
Q & A
Q. How should spills or accidental exposure to silyl reagents be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
